molecular formula C6H4I3N B1296100 2,4,6-Triiodoaniline CAS No. 24154-37-8

2,4,6-Triiodoaniline

Cat. No. B1296100
CAS RN: 24154-37-8
M. Wt: 470.82 g/mol
InChI Key: GNOYQZRQXNVAKE-UHFFFAOYSA-N
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Description

2,4,6-Triiodoaniline (TIA) is an organic compound consisting of an aromatic ring with three iodine substituents. It is a member of the triiodobenzene family and is used in a wide range of applications, from pharmaceuticals to industrial chemicals. TIA is a colorless, volatile liquid that is soluble in many organic solvents. It is a versatile compound that can be used in a variety of ways, including as a reagent in synthetic organic chemistry and as a precursor for other organic compounds.

Scientific Research Applications

Synthesis and Chemical Applications

  • Chemoselective Synthesis : 2,4,6-Triiodoaniline can be synthesized chemoselectively. A procedure for its synthesis through the reaction of aniline with potassium dichloroiodate in dilute HCl has been developed. This synthesis also allows the production of 1,3,5-triiodobenzene (Vatsadze et al., 2004).

Electrochemical Studies

  • Electrochemical Oxidation Studies : The electrochemical oxidation of 2,4,6-tribromoaniline, a compound structurally similar to this compound, has been investigated in acetonitrile solution. These studies help understand the behavior of such compounds in electrochemical processes (Kádár et al., 2001).

Environmental and Biological Research

  • Biodegradation Studies : Related research includes the biodegradation of 2,4-dinitroanisole (DNAN), a compound used in explosives that is structurally related to this compound. Studies on Nocardioides sp. strain JS1661, which can degrade DNAN, provide insights into the environmental behavior and microbial degradation of similar compounds (Fida et al., 2014).

Spectroscopic Analysis

  • Vibrational Spectra and Surface-Enhanced Raman Scattering : Comparative studies on the structural properties and vibrational spectra of halogenated anilines, such as 2,4,6-trichloroaniline and 2,4,6-tribromoaniline, contribute to understanding the effects of halogen substituents on the electronic and structural properties of these compounds. This research can be extrapolated to understand the properties of this compound (Haruna et al., 2016).

Explosive Contaminants Research

  • Biodegradation and Biotransformation of Explosives : Research in this area focuses on understanding the metabolism of toxic compounds, such as 2,4,6-trinitrotoluene (TNT), by microorganisms and plants. These studies are relevant to the environmental management of pollutants similar to this compound (Rylott et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 2,4,6-Triiodoaniline are currently unknown. This compound is a derivative of aniline and contains three iodine atoms, which may interact with various biological targets

Mode of Action

It is known that the compound can be synthesized by the reaction of aniline with potassium dichloroiodate in dilute hcl . The specific interactions of this compound with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined at this time. Given the compound’s structure, it may interact with various biochemical pathways. Without specific studies on this compound, it is difficult to summarize the affected pathways and their downstream effects .

Pharmacokinetics

For instance, the Log Kow (Octanol-Water Partition Coefficient) of this compound is estimated to be 4.58, suggesting that it may have good lipophilicity, which could influence its absorption and distribution . The compound’s boiling point is estimated to be 375.91°C, and its melting point is estimated to be 130.78°C .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific studies on this compound, it is difficult to describe the molecular and cellular effects of its action .

Action Environment

The action of this compound may be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which it is present. Specific studies on how these factors influence the action, efficacy, and stability of this compound are currently lacking .

properties

IUPAC Name

2,4,6-triiodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOYQZRQXNVAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278663
Record name 2,4,6-Triiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24154-37-8
Record name 24154-37-8
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Record name 2,4,6-Triiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-triiodoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the length of the dicarboxylic acid chain in 2,4,6-triiodoaniline-based molecules influence their associative behavior in water?

A1: Research suggests that the length of the dicarboxylic acid chain in methylglucamine salts of dicarboxylic acid dianilides of this compound significantly impacts their organization within aqueous solutions []. Specifically, as the chain length increases, the solution's degree of order, as measured by the activation energies of viscous flow, changes. This change isn't linear; instead, it peaks when the dicarboxylic acid component is glutaric acid. This peak suggests an interplay between two opposing forces: intermolecular attraction between the molecules and hydrophobic interactions driven by the water-repelling nature of the aromatic and alkyl chains. Shorter chains may allow for stronger intermolecular interactions, while longer chains enhance hydrophobic effects, leading to the observed maximum with glutaric acid.

Q2: What is the significance of studying the activation energies of viscous flow in these solutions?

A2: Measuring the activation energies of viscous flow provides insight into the energy barriers molecules need to overcome for movement within the solution []. Higher activation energies indicate a more ordered, less fluid system, often due to stronger intermolecular interactions or increased molecular entanglement. The observed variation in activation energies with different dicarboxylic acid chain lengths in the study of this compound derivatives suggests that chain length significantly influences the solution's structural organization and, consequently, its physical properties. This information is valuable for understanding the behavior of these compounds in solution, which could have implications for their formulation, delivery, and biological activity.

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